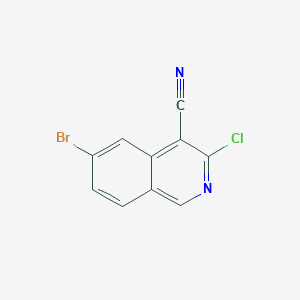
4-Methyl-7-nitro-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 4-Methyl-1H-indole-3-carboxylic acid. This can be achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-7-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acid catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 4-Methyl-7-amino-1H-indole-3-carboxylic acid.
Substitution: Esters of this compound.
Oxidation: 4-Carboxy-7-nitro-1H-indole-3-carboxylic acid.
Applications De Recherche Scientifique
4-Methyl-7-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 4-Methyl-7-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring system can also interact with biological receptors, influencing various signaling pathways .
Comparaison Avec Des Composés Similaires
4-Methyl-1H-indole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-1H-indole-3-carboxylic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
4-Methyl-7-amino-1H-indole-3-carboxylic acid: The amino group can participate in different types of chemical reactions compared to the nitro group
Uniqueness: 4-Methyl-7-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8N2O4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
4-methyl-7-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-7(12(15)16)9-8(5)6(4-11-9)10(13)14/h2-4,11H,1H3,(H,13,14) |
Clé InChI |
DDEKUGAZRFDDGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)











![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)

